N-[3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide N-[3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide
Brand Name: Vulcanchem
CAS No.: 824941-83-5
VCID: VC0505333
InChI: InChI=1S/C15H17N5OS/c1-3-4-8-13(21)16-12-7-5-6-11(9-12)14-19-20-10(2)17-18-15(20)22-14/h5-7,9H,3-4,8H2,1-2H3,(H,16,21)
SMILES: CCCCC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C
Molecular Formula: C15H17N5OS
Molecular Weight: 315.4g/mol

N-[3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide

CAS No.: 824941-83-5

Main Products

VCID: VC0505333

Molecular Formula: C15H17N5OS

Molecular Weight: 315.4g/mol

N-[3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide - 824941-83-5

CAS No. 824941-83-5
Product Name N-[3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide
Molecular Formula C15H17N5OS
Molecular Weight 315.4g/mol
IUPAC Name N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide
Standard InChI InChI=1S/C15H17N5OS/c1-3-4-8-13(21)16-12-7-5-6-11(9-12)14-19-20-10(2)17-18-15(20)22-14/h5-7,9H,3-4,8H2,1-2H3,(H,16,21)
Standard InChIKey GVNIDECRYVVCAI-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C
Canonical SMILES CCCCC(=O)NC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C
PubChem Compound 2212689
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator